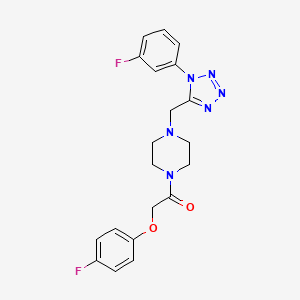
2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this compound includes multiple aromatic rings, a tetrazole group, and a piperazine ring, indicating its likely versatility in synthetic and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, a multi-step process is typically followed:
Starting Materials: : The synthesis begins with commercially available starting materials: 4-fluorophenol, 3-fluorobenzylamine, and piperazine.
Formation of the Phenoxy Intermediate: : 4-Fluorophenol is reacted with 2-chloroethanoyl chloride under base conditions to form 2-(4-fluorophenoxy)acetyl chloride.
Nucleophilic Substitution: : The acetyl chloride intermediate is treated with piperazine, resulting in the substitution of the chloride with the piperazine group.
Introduction of Tetrazole: : Finally, the tetrazole group is introduced via the reaction of 3-fluorobenzylamine with sodium azide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound might involve optimizing the synthesis route for larger scales, focusing on yield improvement, cost efficiency, and environmental safety. Typical enhancements could include the use of flow chemistry for better heat and mass transfer and the selection of green solvents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: : It can be oxidized at the piperazine ring or aromatic rings.
Reduction: : Potential reduction sites include the aromatic rings.
Substitution: : Halogen substitution on the fluorophenyl rings is a common reaction.
Common Reagents and Conditions
Oxidation: : Typically, oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: : Nucleophilic aromatic substitution can be achieved using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: : Oxidized derivatives, possibly quinones or N-oxides.
Reduction Products: : Reduced forms, like dihydro compounds or fully hydrogenated rings.
Substitution Products: : Derivatives with different halogen atoms or other substituents replacing fluorine.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries through functionalization at different reactive sites.
Biology
In biological research, it can serve as a tool to study receptor-ligand interactions, given its structural mimicry of biologically relevant molecules. It might also be used in the development of biological assays.
Medicine
In medicine, it has potential as a pharmacophore in drug design, particularly for diseases where modulation of receptors or enzymes involving piperazine or tetrazole groups is beneficial.
Industry
Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action depends on the specific application:
In Biological Systems: : It might bind to specific receptors or enzymes, blocking or modulating their activity. The piperazine ring can interact with various neurotransmitter receptors, while the tetrazole group can mimic carboxylic acid in biological interactions.
In Chemical Reactions: : As an intermediate, it can undergo further chemical transformations, driven by the reactivity of its functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: : Similar but lacks the tetrazole group, affecting its binding affinity and reactivity.
2-(4-Chlorophenoxy)-1-(4-(3-chlorobenzyl)piperazin-1-yl)ethanone: : Contains chlorines instead of fluorines, influencing its reactivity and potential biological activity.
Tetrazole Substituted Piperazines: : Structurally related compounds where tetrazole modifications can lead to different biological activities.
Uniqueness
What sets 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone apart is its specific combination of fluorophenyl, tetrazole, and piperazine groups, providing unique opportunities for interaction in both biological and chemical contexts.
In sum, this compound presents intriguing possibilities in multiple scientific domains, making it a valuable subject of ongoing research and development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-4-6-18(7-5-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)17-3-1-2-16(22)12-17/h1-7,12H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYOMTDWTCNYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














